molecular formula C16H25N3O4S B5133606 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide

2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide

Cat. No. B5133606
M. Wt: 355.5 g/mol
InChI Key: SRAKFFZXGSSHET-UHFFFAOYSA-N
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Description

2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide, also known as MPSB, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. MPSB belongs to the class of sulfonylurea compounds, which are known for their ability to stimulate insulin secretion and lower blood glucose levels.

Mechanism of Action

2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide exerts its effects by binding to sulfonylurea receptors (SURs) on the surface of pancreatic beta cells, which leads to the closure of ATP-sensitive potassium channels (KATP) and subsequent depolarization of the cell membrane. This depolarization triggers the influx of calcium ions, which stimulates insulin secretion. 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide also activates other signaling pathways, such as the phosphatidylinositol-3 kinase (PI3K) pathway, which plays a role in glucose uptake and metabolism.
Biochemical and Physiological Effects:
2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide has several biochemical and physiological effects, including the stimulation of insulin secretion, the inhibition of cancer cell growth, and the modulation of neurotransmitter activity. 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide can also improve glucose tolerance, increase glucose uptake, and enhance insulin sensitivity. In addition, 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide can reduce oxidative stress and inflammation, which are involved in the pathogenesis of several diseases.

Advantages and Limitations for Lab Experiments

2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide has several advantages for lab experiments, such as its ability to stimulate insulin secretion and improve glucose tolerance in animal models. 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide is also relatively stable and can be synthesized in large quantities. However, 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide has some limitations, such as its potential toxicity at high doses and its limited solubility in aqueous solutions. 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide also requires further studies to determine its long-term safety and efficacy.

Future Directions

There are several future directions for 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide research, such as the development of more potent and selective 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide analogs, the investigation of 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide's effects on other signaling pathways, and the evaluation of 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide's safety and efficacy in clinical trials. 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide may also have potential applications in other areas, such as obesity, cardiovascular disease, and metabolic disorders. Further research is needed to fully understand the therapeutic potential of 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide and its mechanism of action.
Conclusion:
In conclusion, 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide has been studied for its effects on diabetes, cancer, and neurological disorders, and has several biochemical and physiological effects. 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide has advantages and limitations for lab experiments, and there are several future directions for 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide research. Further studies are needed to fully understand the therapeutic potential of 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide and its mechanism of action.

Synthesis Methods

The synthesis of 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide involves several steps, including the reaction of 2-methoxy-5-nitrobenzamide with propylamine, followed by the reduction of the resulting nitro compound to the amine. The amine is then treated with piperazine and sulfonyl chloride to yield 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide. The purity and yield of the synthesized compound can be improved by using different solvents, reaction conditions, and purification methods.

Scientific Research Applications

2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide has been studied for its potential therapeutic applications in several areas, including diabetes, cancer, and neurological disorders. In diabetes research, 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide has been shown to stimulate insulin secretion and improve glucose tolerance in animal models. 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide has also been studied for its anti-cancer properties, as it can inhibit the growth and proliferation of cancer cells. In addition, 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide has been investigated for its potential to treat neurological disorders, such as Alzheimer's disease, as it can modulate the activity of neurotransmitters.

properties

IUPAC Name

2-methoxy-5-(4-methylpiperazin-1-yl)sulfonyl-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-4-7-17-16(20)14-12-13(5-6-15(14)23-3)24(21,22)19-10-8-18(2)9-11-19/h5-6,12H,4,7-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAKFFZXGSSHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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